6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid
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Description
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is represented by the SMILES stringClc1ccc2nccn2c1
. The InChI code for this compound is 1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
. Physical And Chemical Properties Analysis
The molecular weight of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is 196.59 . It is slightly soluble in water .Scientific Research Applications
Synthesis of Biologically Active Compounds
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds that exhibit significant biological activities. For instance, it has been utilized in the development of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising scaffolds for biologically active molecules. The cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine has been identified as an effective method for obtaining these previously unknown compounds, highlighting the versatility of 6-chloroimidazo[1,2-a]pyrimidine derivatives in synthesizing novel heterocyclic systems with potential pharmacological applications (Yakovenko & Vovk, 2021).
Synthesis of Herbicides
Furthermore, the compound has been used in the synthesis of sulfonylurea herbicides, such as Imazosulfuron and its derivatives, showcasing its application in the agricultural sector. The process involves using chlorosulfonic acid and 2-aminopyrimidine compounds, demonstrating the compound's role in creating effective herbicidal agents (Shi Gui-zhe, 2015).
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALDTAMUVWKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid |
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